REACTION_CXSMILES
|
C[N:2]([CH:4]=O)[CH3:3].P(Cl)(Cl)(Cl)=O.[CH3:11][O:12][C:13]([C:15]1[CH:19]=[CH:18][N:17](C2C=C(C#N)C=CN=2)[CH:16]=1)=[O:14].[C:28](=[O:31])(O)[O-].[Na+]>C(Cl)Cl>[CH3:11][O:12][C:13]([C:15]1[C:19]([C:3]2[C:15]([C:16]#[N:17])=[CH:19][CH:18]=[CH:4][N:2]=2)=[C:18]([CH:28]=[O:31])[NH:17][CH:16]=1)=[O:14] |f:3.4|
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Name
|
|
Quantity
|
30 mL
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Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
4-cyano-pyridin-2-yl-1H-pyrrole-3-carboxylic acid methyl ester
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Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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COC(=O)C1=CN(C=C1)C1=NC=CC(=C1)C#N
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Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
10 °C
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Type
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CUSTOM
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Details
|
is stirred for a ½ hour
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After addition
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Type
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TEMPERATURE
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Details
|
The reaction mixture is then heated to 40° C. for 48 hours
|
Duration
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48 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture is cooled to room temperature
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Type
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EXTRACTION
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Details
|
The organic layer is then extracted from the aqueous layer
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on 150 grams of silica gel using 1/1 ethyl acetate/hexanes as the eluant
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CNC(=C1C1=NC=CC=C1C#N)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |